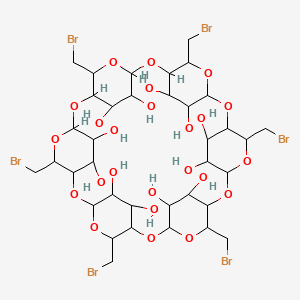![molecular formula C15H29NO4 B12103286 Nonanoic acid, 9-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester CAS No. 173435-79-5](/img/structure/B12103286.png)
Nonanoic acid, 9-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonanoic acid, 9-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester is a chemical compound with the molecular formula C14H27NO4 and a molecular weight of 273.37 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as an intermediate in organic synthesis and has several unique properties that make it valuable for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonanoic acid, 9-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester typically involves the reaction of nonanoic acid with tert-butyl carbamate and methanol. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. The reaction conditions may vary, but common methods include:
Acid-Catalyzed Esterification: This method involves the use of a strong acid, such as sulfuric acid or hydrochloric acid, to catalyze the reaction between nonanoic acid and methanol.
Base-Catalyzed Esterification: In this method, a strong base, such as sodium hydroxide or potassium hydroxide, is used to catalyze the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes using similar reaction conditions as mentioned above. The process is optimized for high yield and purity, and may include additional steps such as purification and distillation to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Nonanoic acid, 9-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Nonanoic acid, 9-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Nonanoic acid, 9-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Nonanoic acid, methyl ester: This compound is similar in structure but lacks the tert-butyl carbamate group.
Nonanoic acid, 9-oxo-, methyl ester: This compound has a similar carbon chain but contains a ketone group instead of the tert-butyl carbamate group.
Uniqueness
Nonanoic acid, 9-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester is unique due to the presence of the tert-butyl carbamate group, which imparts specific chemical properties and reactivity. This makes it valuable for certain synthetic applications and research studies.
Properties
CAS No. |
173435-79-5 |
|---|---|
Molecular Formula |
C15H29NO4 |
Molecular Weight |
287.39 g/mol |
IUPAC Name |
methyl 9-[(2-methylpropan-2-yl)oxycarbonylamino]nonanoate |
InChI |
InChI=1S/C15H29NO4/c1-15(2,3)20-14(18)16-12-10-8-6-5-7-9-11-13(17)19-4/h5-12H2,1-4H3,(H,16,18) |
InChI Key |
NPALGOKXGWRJEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate](/img/structure/B12103213.png)
![2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]pentanedioic acid](/img/structure/B12103214.png)
![[(3R,6S)-3-amino-3,6-dihydro-2H-pyran-6-yl]methanol;hydrochloride](/img/structure/B12103216.png)

![2-bromo-3-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-phenyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B12103220.png)






![Benzoic acid, 4-hydroxy-3,5-dimethoxy-, [(2R,3S,4S,4aR,10bS)-2,3,4,4a,6,10b-hexahydro-3,4,8,10-tetrahydroxy-9-methoxy-6-oxopyrano[3,2-c][2]benzopyran-2-yl]methyl ester](/img/structure/B12103252.png)
